
1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a carboxylic acid group at the 3-position, a 2-bromophenyl group at the 1-position, and methyl groups at the 2 and 5 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole ring, the introduction of the carboxylic acid and 2-bromophenyl groups, and the addition of the methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole ring, the electron-withdrawing carboxylic acid group, and the electron-donating methyl groups. The bromophenyl group is also an important structural feature, as the bromine atom could potentially be used as a leaving group in further reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The bromine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Palladium-catalyzed Reactions
A study by Bae and Cho (2014) highlighted the application of β-bromo-α,β-unsaturated carboxylic acids in palladium-catalyzed carbonylative cyclization processes. This method, which involves 2,2-dimethylhydrazine under carbon monoxide pressure, produces 1-(dimethylamino)-1H-pyrrole-2,5-diones, indicating the utility of bromophenyl-pyrrole derivatives in synthesizing nitrogen-containing heterocycles, which are prevalent in many bioactive molecules (Yeon Kyu Bae & C. Cho, 2014).
Synthesis of Pyrrolylcarboxamides
Bijev, Prodanova, and Nankov (2003) synthesized new 1H-1-pyrrolylcarboxamides with potential pharmacological interest via acyl chlorides, demonstrating the flexibility of pyrrole derivatives in medicinal chemistry. The synthesized compounds were characterized by various spectroscopic techniques, further underscoring the importance of pyrrole-based compounds in the development of new therapeutic agents (A. Bijev, P. Prodanova, & A. Nankov, 2003).
Luminescent Polymers
Zhang and Tieke (2008) explored the synthesis and characteristics of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, which exhibit strong fluorescence and solubility in common organic solvents. This work demonstrates the potential of bromophenyl-pyrrole derivatives in the creation of highly luminescent materials for optoelectronic applications (Kai A. I. Zhang & B. Tieke, 2008).
Palladium Catalyst for C−C Coupling
Mazet and Gade (2001) reported on a palladium catalyst derived from a pyrrole compound, showcasing its high activity in Suzuki-type C−C coupling reactions. This finding underlines the role of pyrrole derivatives in facilitating complex organic syntheses, particularly in creating bonds between carbon atoms, which is a fundamental step in the construction of organic frameworks (C. Mazet & L. Gade, 2001).
Visible Light Mediated Annulation
Das, Ghosh, and Koenig (2016) developed a method for synthesizing pyrrolo[1,2-a]quinolines and ullazines by visible light-mediated annulation of N-arylpyrroles with arylalkynes. This research indicates the use of bromophenyl-pyrrole derivatives in green chemistry, leveraging visible light to facilitate chemical reactions without the need for transition metal catalysts (Amrita Das, I. Ghosh, & B. Koenig, 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices .
Mode of Action
It’s worth noting that boronic acids and their esters, which share structural similarities with this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which this compound may participate in, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Result of Action
The potential result of its participation in suzuki–miyaura (sm) cross-coupling reactions could be the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
It’s worth noting that boronic acids and their esters, which share structural similarities with this compound, are only marginally stable in water . This suggests that the compound’s stability and efficacy could potentially be influenced by environmental factors such as pH and temperature.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-7-10(13(16)17)9(2)15(8)12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLBMRNCDQWFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2771015.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2771018.png)
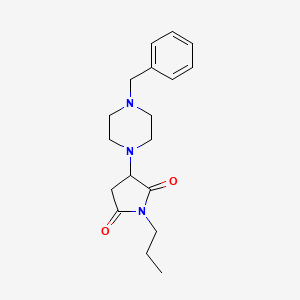

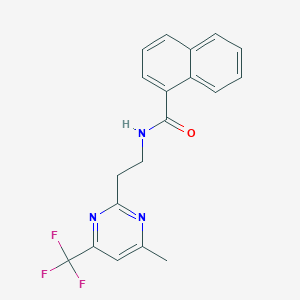
![2-[1-[2-(Triazol-2-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2771028.png)
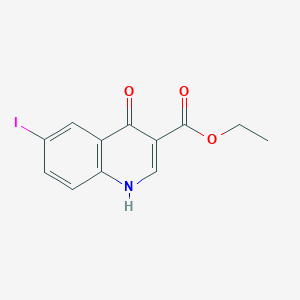
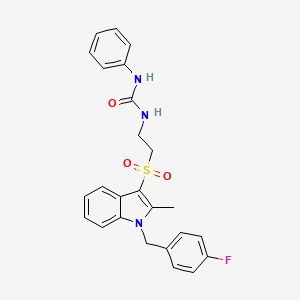
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2771031.png)
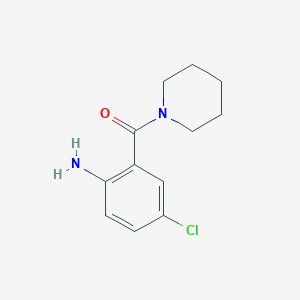
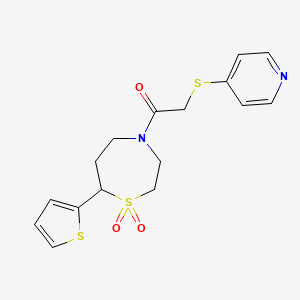
![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2771035.png)
![2-(2-Chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771037.png)

